Cap-dependent endonuclease-IN-9
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Overview
Description
Cap-dependent endonuclease-IN-9 is a potent inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of the influenza virus. This compound exhibits notable efficacy against the influenza virus with minimal cytotoxicity, enhanced in vivo pharmacokinetics, and robust pharmacodynamics . It effectively suppresses the RNA polymerase activity of the influenza virus, making it a promising candidate for antiviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using various analytical techniques to confirm their structure and purity .
Scientific Research Applications
Cap-dependent endonuclease-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
Cap-dependent endonuclease-IN-9 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating and spreading within the host. The compound targets the active site of the enzyme, blocking its catalytic activity and thereby disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cap-dependent endonuclease-IN-9 include:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with a similar mechanism of action.
Tanshinone I: Exhibits antiviral activity against various viruses, including the influenza virus.
Uniqueness
This compound is unique due to its enhanced pharmacokinetics and minimal cytotoxicity compared to other similar compounds. It also shows robust pharmacodynamics, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C29H26F2N4O7S |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1 |
InChI Key |
JDOKXEGWAZOMOS-SNNZXTPGSA-N |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Origin of Product |
United States |
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